5-Fluoro-2-((1-methyl-1H-pyrazol-3-yl)methoxy)aniline
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Overview
Description
5-Fluoro-2-((1-methyl-1H-pyrazol-3-yl)methoxy)aniline is an organic compound that belongs to the class of aniline derivatives. This compound features a fluorine atom at the 5-position of the benzene ring and a methoxy group attached to the aniline nitrogen via a 1-methyl-1H-pyrazol-3-yl linker. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-((1-methyl-1H-pyrazol-3-yl)methoxy)aniline typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the Methoxy Group: The methoxy group is introduced by reacting the pyrazole derivative with methanol in the presence of a base such as sodium methoxide.
Fluorination: The fluorine atom is introduced via electrophilic aromatic substitution using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).
Coupling with Aniline: The final step involves coupling the fluorinated pyrazole derivative with aniline under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-((1-methyl-1H-pyrazol-3-yl)methoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced aniline derivatives.
Substitution: Formation of substituted aniline derivatives with various functional groups.
Scientific Research Applications
5-Fluoro-2-((1-methyl-1H-pyrazol-3-yl)methoxy)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-((1-methyl-1H-pyrazol-3-yl)methoxy)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methoxyaniline: Similar structure but lacks the pyrazole ring.
2-((1-Methyl-1H-pyrazol-3-yl)methoxy)aniline: Similar structure but lacks the fluorine atom.
5-Fluoro-2-((1H-pyrazol-3-yl)methoxy)aniline: Similar structure but lacks the methyl group on the pyrazole ring.
Uniqueness
5-Fluoro-2-((1-methyl-1H-pyrazol-3-yl)methoxy)aniline is unique due to the combination of the fluorine atom, methoxy group, and the 1-methyl-1H-pyrazol-3-yl linker. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
5-fluoro-2-[(1-methylpyrazol-3-yl)methoxy]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3O/c1-15-5-4-9(14-15)7-16-11-3-2-8(12)6-10(11)13/h2-6H,7,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUSXCWSPKGZPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)COC2=C(C=C(C=C2)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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